molecular formula C15H11ClO2 B12875651 3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one CAS No. 75654-05-6

3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one

Cat. No.: B12875651
CAS No.: 75654-05-6
M. Wt: 258.70 g/mol
InChI Key: XFHKFIOTEHWABJ-UHFFFAOYSA-N
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Description

3-Chloro-3-(p-tolyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(p-tolyl)isobenzofuran-1(3H)-one typically involves the reaction of a suitable isobenzofuran precursor with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-3-(p-tolyl)isobenzofuran-1(3H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(p-tolyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one is C14H11ClOC_{14}H_{11}ClO with a molecular weight of approximately 248.69 g/mol. Its structure includes a benzofuran moiety substituted with a chloro and a methylphenyl group, which influences its biological activity and chemical reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development in antibiotic formulations .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The presence of the benzofuran structure is believed to enhance its interaction with cellular targets involved in cancer progression. Preliminary results indicate that it may inhibit tumor growth by modulating key signaling pathways associated with cell proliferation and survival .

Anti-parasitic Applications

The compound has been investigated for its efficacy against parasites, particularly in veterinary medicine. Its application as a vermicide has been documented, showing effectiveness against various helminths. This highlights its potential role in both human and animal health sectors as a treatment option for parasitic infections .

Polymer Chemistry

The unique structure of this compound allows it to act as a building block in polymer synthesis. Researchers have explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties. The compound's chlorinated nature contributes to improved flame retardancy of the resulting materials.

Photochemical Applications

Due to its ability to undergo photochemical reactions, this compound is being studied for applications in photolithography and as a photosensitizer in organic solar cells. Its light absorption characteristics make it suitable for energy conversion processes, potentially leading to advancements in renewable energy technologies .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains; potential for antibiotic development
Anticancer MechanismInduces apoptosis in cancer cell lines; modulates signaling pathways
Vermicide EfficacyDemonstrated effectiveness against helminths; potential veterinary applications
Polymer SynthesisEnhances thermal stability and mechanical properties of polymers
Photochemical ApplicationsSuitable as a photosensitizer; potential use in solar energy technologies

Mechanism of Action

The mechanism of action of 3-Chloro-3-(p-tolyl)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-Chloroisobenzofuran-1(3H)-one: A simpler analog without the p-tolyl group.

    3-(p-Tolyl)isobenzofuran-1(3H)-one: A similar compound without the chlorine atom.

Uniqueness

3-Chloro-3-(p-tolyl)isobenzofuran-1(3H)-one is unique due to the presence of both the chlorine atom and the p-tolyl group, which can influence its chemical reactivity and potential applications. The combination of these functional groups may impart specific properties that are not observed in its simpler analogs.

Biological Activity

3-Chloro-3-(4-methylphenyl)-2-benzofuran-1(3H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H13ClO\text{C}_{15}\text{H}_{13}\text{ClO}

This compound features a benzofuran core substituted with a chloro group and a para-methylphenyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of benzofuran derivatives, including this compound. The compound was tested against various cancer cell lines, demonstrating selective cytotoxicity.

Case Study: Anticancer Efficacy

In a study assessing the efficacy of benzofuran derivatives, this compound showed significant activity against several cancer cell lines, including:

  • K562 (chronic myelogenous leukemia)
  • PC3 (prostate cancer)
  • SW620 (colon cancer)

The compound exhibited an IC50 value in the micromolar range, indicating its potential as an anticancer agent. Comparative analysis with established chemotherapeutics revealed that the compound has a favorable selectivity index, minimizing toxicity to normal cells while effectively targeting cancerous cells .

Antimicrobial Activity

Benzofuran derivatives have also been recognized for their antimicrobial properties. Research indicates that this compound possesses notable antibacterial and antifungal activities.

Antimicrobial Testing Results

The compound was subjected to testing against various bacterial strains and fungi:

  • Bacterial Strains: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungal Strains: Candida albicans, Aspergillus niger

The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations. For instance:

  • MIC against E. coli: 32 µg/mL
  • MIC against S. aureus: 16 µg/mL

These results suggest that the compound could be developed into a novel antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chloro group and the para-methylphenyl substituent plays a crucial role in modulating its interaction with biological targets.

Key Observations in SAR Studies

  • Chloro Substitution : Enhances lipophilicity and may facilitate cellular uptake.
  • Para-Methylphenyl Group : Contributes to selective binding affinity towards specific receptors or enzymes involved in cancer proliferation and microbial growth.

Properties

CAS No.

75654-05-6

Molecular Formula

C15H11ClO2

Molecular Weight

258.70 g/mol

IUPAC Name

3-chloro-3-(4-methylphenyl)-2-benzofuran-1-one

InChI

InChI=1S/C15H11ClO2/c1-10-6-8-11(9-7-10)15(16)13-5-3-2-4-12(13)14(17)18-15/h2-9H,1H3

InChI Key

XFHKFIOTEHWABJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)Cl

Origin of Product

United States

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